2-Phenyl-2-(piperazin-1-yl)acetamide CAS 923163-42-2 properties
2-Phenyl-2-(piperazin-1-yl)acetamide CAS 923163-42-2 properties
An In-depth Technical Guide to 2-Phenyl-2-(piperazin-1-yl)acetamide (CAS 923163-42-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of 2-Phenyl-2-(piperazin-1-yl)acetamide (CAS 923163-42-2), a molecule of significant interest in medicinal chemistry and neuroscience.[1] The compound features a piperazine ring linked to a phenyl-substituted acetamide group, a scaffold recognized as a key pharmacophore in the development of novel therapeutic agents.[1] While this specific molecule is supplied for research purposes, its structural analogs have demonstrated a range of biological activities, most notably as potent anticonvulsants that may act on neuronal voltage-sensitive sodium channels.[1][2] This document consolidates available data on its physicochemical properties, proposes a detailed synthetic and analytical workflow, discusses its potential biological context, and outlines essential safety and handling protocols.
Chemical Identity and Physicochemical Properties
2-Phenyl-2-(piperazin-1-yl)acetamide is a high-purity chemical compound intended for research and development.[1] Its core structure is a valuable starting point for library synthesis in drug discovery programs.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 923163-42-2 | [1] |
| Molecular Formula | C₁₂H₁₇N₃O | [1][3] |
| Molecular Weight | 219.28 g/mol | [1][3] |
| IUPAC Name | 2-phenyl-2-(piperazin-1-yl)acetamide | Inferred |
| SMILES | O=C(N)C(C1=CC=CC=C1)N2CCNCC2 | [3] |
| MDL Number | MFCD08444472 | [3] |
Table 2: Physicochemical Data
| Property | Value | Rationale/Comments |
| Appearance | White to off-white powder | Based on vendor data and typical appearance of similar acetamide compounds.[1][4] |
| Solubility | Soluble in Chloroform, Dichloromethane | Inferred from structurally related compounds.[4] Solubility in aqueous solutions is expected to be limited. |
| Storage | Store in a cool, dry, ventilated area | Recommended for chemical stability and to prevent degradation. Keep container tightly closed.[4][5] |
Synthesis and Purification
While a specific, peer-reviewed synthesis for CAS 923163-42-2 is not prominently available, a robust and logical synthetic route can be proposed based on well-established chemical reactions for analogous structures, such as the nucleophilic substitution of an alpha-halo amide with piperazine.
Proposed Synthetic Strategy: Nucleophilic Substitution
The most direct approach involves the reaction of a suitable N-unsubstituted piperazine with 2-bromo-2-phenylacetamide. This is a classic SN2 reaction where the secondary amine of the piperazine acts as a nucleophile, displacing the bromide leaving group. To drive the reaction to completion and avoid the formation of undesired byproducts, it is crucial to use a base to scavenge the hydrobromic acid (HBr) generated in situ. A non-nucleophilic organic base like triethylamine (TEA) is ideal for this purpose.
Caption: Proposed synthetic workflow for 2-Phenyl-2-(piperazin-1-yl)acetamide.
Step-by-Step Experimental Protocol
This protocol is a self-validating system. Successful synthesis will be confirmed by the analytical characterization outlined in Section 3.
-
Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-2-phenylacetamide (1.0 eq) in anhydrous acetonitrile (ACN).
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the starting material. ACN is a suitable polar aprotic solvent that effectively dissolves the reactants without interfering with the reaction.
-
-
Addition of Base: Add triethylamine (2.2 eq) to the solution and stir for 5 minutes.
-
Causality: TEA acts as an acid scavenger. A slight excess is used to ensure all generated HBr is neutralized, preventing the protonation of the piperazine nucleophile which would render it unreactive.
-
-
Nucleophile Addition: In a separate flask, dissolve piperazine (1.1 eq) in anhydrous ACN. Add this solution dropwise to the stirred reaction mixture at 0°C.
-
Causality: A small excess of piperazine helps ensure the complete consumption of the limiting reagent (the bromo-acetamide). Slow, cooled addition helps control the exotherm of the reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: TLC allows for the visualization of the consumption of starting material and the formation of the product, indicating when the reaction is complete.
-
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.
-
Causality: The NaHCO₃ wash removes any remaining acidic species, including triethylammonium bromide salts. The brine wash helps to remove residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via column chromatography on silica gel, eluting with a gradient of DCM/Methanol.
-
Causality: Column chromatography separates the desired product from unreacted starting materials and any side products based on polarity, yielding the pure compound.
-
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A standard analytical workflow involves a combination of spectroscopic and chromatographic techniques.
Caption: Standard analytical workflow for compound validation.
Expected Spectroscopic and Chromatographic Data
While specific spectra for this compound are not publicly available, we can predict the expected results based on its structure and data from highly similar analogs.[6]
Table 3: Predicted Analytical Data
| Technique | Expected Result |
| ¹H NMR | Signals corresponding to: Aromatic protons (multiplet, ~7.2-7.4 ppm), methine proton (singlet), piperazine protons (two distinct multiplets), and amide protons (broad singlet). |
| ¹³C NMR | Signals corresponding to: Carbonyl carbon (~170-175 ppm), aromatic carbons (~125-140 ppm), methine carbon, and piperazine carbons.[6] |
| LC-MS | A single major peak in the chromatogram indicating high purity. The mass spectrum should show a parent ion peak corresponding to [M+H]⁺ at m/z ≈ 220.29. |
| HPLC | Purity analysis should indicate ≥95% for research-grade material.[3] |
Biological Context and Research Applications
The piperazine-acetamide scaffold is a privileged structure in neuroscience, frequently found in compounds targeting the central nervous system.[1][7]
Potential Mechanism of Action: Ion Channel Modulation
Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally analogous to the topic compound, have demonstrated potent anticonvulsant activity.[2] The mechanism for the most active of these analogs was identified as binding to neuronal voltage-sensitive sodium channels (site 2).[1][2] These channels are critical for the initiation and propagation of action potentials. By binding to these channels, compounds can stabilize the inactivated state, reducing neuronal hyperexcitability and thereby preventing seizure propagation.
Caption: Hypothesized mechanism of action via sodium channel modulation.
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
To validate the anticonvulsant potential of this compound, the MES test is a standard and authoritative primary screen used in preclinical studies.[2]
-
Animal Acclimation: Use adult male mice, acclimated to the laboratory environment for at least 7 days with free access to food and water.
-
Compound Administration: Administer the test compound (dissolved in a suitable vehicle, e.g., 0.5% methylcellulose) via intraperitoneal (IP) injection. A control group should receive the vehicle only.
-
Causality: IP administration allows for rapid systemic absorption. A vehicle control is essential to ensure that the observed effects are due to the compound itself and not the solvent.
-
-
Test Timing: Conduct the test at the time of predicted peak plasma concentration of the compound (typically 30-60 minutes post-injection).
-
Induction of Seizure: Deliver a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
-
Causality: This supramaximal stimulus reliably induces a tonic hindlimb extension seizure in unprotected animals, providing a clear endpoint.
-
-
Observation and Endpoint: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Trustworthiness: The endpoint is unambiguous. Protection is defined as the complete abolition of the tonic hindlimb extension.
-
-
Data Analysis: Calculate the percentage of animals protected in the compound-treated group compared to the control group. Determine the median effective dose (ED₅₀) if multiple doses are tested.
Safety, Handling, and Storage
This compound is intended for research use only and should be handled with appropriate precautions by trained personnel.[1][8] A full Safety Data Sheet (SDS) should always be consulted prior to use.[1]
Table 4: Prudent Laboratory Practices
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. | To prevent skin and eye contact, which may cause irritation.[4][5][9] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. | To prevent inhalation of the powder, which may cause respiratory effects.[1][4] |
| First Aid (Eyes) | Immediately rinse with plenty of water for several minutes. Seek medical attention if irritation persists.[4][5] | To mitigate potential serious eye irritation.[4] |
| First Aid (Skin) | Wash with soap and water. Remove contaminated clothing.[4][5] | To address potential skin irritation.[4] |
| Storage | Store in a tightly closed container in a cool, dry place away from oxidizing agents.[4][5] | To ensure compound stability and prevent accidental release. |
| Disposal | Dispose of contents and container in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance.[9] |
Conclusion
2-Phenyl-2-(piperazin-1-yl)acetamide, CAS 923163-42-2, represents a valuable chemical entity for researchers in neuroscience and medicinal chemistry. Its core structure is a well-established pharmacophore, and its analogs have shown significant potential as anticonvulsant agents, likely through the modulation of voltage-gated sodium channels.[1][2] The proposed synthetic and analytical workflows provide a clear path for its preparation and validation in a laboratory setting. Further investigation into this and related compounds could yield novel therapeutic leads for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
References
- 2-Phenyl-2-(piperazin-1-yl)acetamide - Benchchem.
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- 2-Phenyl-2-(2-piperidinyl)acetamide Manufacturers, with SDS - Muby Chemicals.
- 923163-42-2|2-Phenyl-2-(piperazin-1-yl)acetamide|BLD Pharm.
- Safety D
- Safety D
- alpha-Phenyl-2-piperidineacetamide | C13H18N2O | CID 86862 - PubChem.
- Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288)
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- Safety D
- In-silico Studies of Phenyl Piperazine Deriv
Sources
- 1. 2-Phenyl-2-(piperazin-1-yl)acetamide|CAS 923163-42-2 [benchchem.com]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 923163-42-2|2-Phenyl-2-(piperazin-1-yl)acetamide|BLD Pharm [bldpharm.com]
- 4. mubychem.com [mubychem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. riccachemical.com [riccachemical.com]
